N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N5OS/c1-27-17-10(15(26-27)18(21,22)23)5-14(30-17)16(29)25-9-6-24-28(7-9)8-11-12(19)3-2-4-13(11)20/h2-7H,8H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQQSEUCLRPJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CN(N=C3)CC4=C(C=CC=C4Cl)F)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104183 | |
| Record name | N-[1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174877-57-6 | |
| Record name | N-[1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174877-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C15H13ClFN5O
- Molecular Weight : 333.748 g/mol
- CAS Number : [Not provided in search results]
The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound primarily stems from its interaction with various biological targets. The thieno[2,3-c]pyrazole structure is often associated with inhibition of kinases and other enzymes involved in critical signaling pathways. This compound has shown to inhibit certain protein kinases, which play a crucial role in cell proliferation and survival.
Pharmacological Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells. The IC50 values reported range from 0.36 µM to 1.8 µM for different targets, indicating potent activity against cyclin-dependent kinases (CDK2 and CDK9) .
- Central Nervous System (CNS) Effects :
- Inhibition of PDE Enzymes :
Study 1: Antiproliferative Effect on Cancer Cells
A recent study evaluated the compound's effect on several cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
| A375 | Not specified |
This study supports the use of the compound as a potential anticancer agent.
Study 2: CNS PET Imaging
Another investigation focused on the compound's utility as a PET imaging agent for CNS applications. It was found to have an in vivo binding potential of 1.8 in the putamen region, suggesting its effectiveness in visualizing specific brain regions associated with certain neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s key structural elements include:
- Thieno[2,3-c]pyrazole core: A fused heterocyclic system combining thiophene and pyrazole rings.
- Trifluoromethyl group : Enhances lipophilicity and resistance to oxidative metabolism.
Comparable Compounds :
N-[1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide (): Shares the 2-chloro-6-fluorobenzyl group but lacks the thienopyrazole core. Molecular weight: 361.8 vs. estimated >450 for the target compound. Substituents: Methyl groups at pyrazole positions 3 and 5 vs. trifluoromethyl and methyl on thienopyrazole.
1-(2-Chloro-5-fluorophenyl)-N-(5-cyano-6-(2H-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (): Contains a trifluoromethylpyrazole linked to a triazolylpyridine. Lacks the fused thienopyrazole system but includes a cyano group for polarity modulation.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (): Dual pyrazole-carboxamide structure with chloro and cyano substituents. Simpler aromatic systems (phenyl vs.
Key Observations :
- The 2-chloro-6-fluorobenzyl group may improve target binding compared to non-halogenated analogs (e.g., phenyl in ).
Functional Group Impact on Properties
- Trifluoromethyl vs. Methyl : The CF3 group in the target compound increases electronegativity and steric hindrance compared to methyl in , possibly altering binding kinetics .
- Thienopyrazole vs. Pyridine/Pyridazine: Fused thienopyrazole systems (target) offer greater rigidity and electronic delocalization than pyridine-based analogs (), which could influence solubility and metabolic pathways .
Q & A
Advanced Research Question
- Docking/MD Simulations : AutoDock or Schrödinger Suite for binding mode prediction. For example, trifluoromethyl groups enhance hydrophobic interactions in kinase pockets .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal ~2–4) and CYP450 inhibition risks .
- QSAR Models : Train models using IC data from analogues to prioritize synthetic targets .
What strategies improve solubility and stability for in vivo studies?
Advanced Research Question
- Co-solvents : Use cyclodextrins or PEG formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability .
- pH Stability Testing : Monitor degradation in buffers (pH 1–10) to identify optimal storage conditions .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines .
- Fluorescence Polarization : Track competitive displacement of labeled probes in live cells .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Advanced Research Question
- LC-MS/MS : Use deuterated internal standards to correct for matrix effects in plasma or tissue homogenates .
- Extraction Efficiency : Optimize protein precipitation (acetonitrile) vs. solid-phase extraction (C18 cartridges) .
- LOQ : Achieve limits of quantification <1 ng/mL with MRM transitions targeting m/z 450→312 .
How do structural modifications at the thieno[2,3-c]pyrazole ring influence metabolic stability?
Advanced Research Question
- Metabolite ID : Use HLM/RLM incubations with LC-HRMS to identify oxidation (e.g., sulfoxide formation) or glucuronidation sites .
- Deuterium Incorporation : Replace labile hydrogens with deuterium at methyl groups to reduce CYP-mediated oxidation .
What are best practices for benchmarking this compound against known inhibitors in its class?
Advanced Research Question
- Selectivity Panels : Test against 50+ kinases/enzymes to define selectivity profiles .
- Crystal Structures : Compare binding modes with co-crystallized inhibitors (e.g., PDB entries) to rationalize potency differences .
- Resistance Mutations : Engineer mutant cell lines to assess resistance mechanisms (e.g., gatekeeper mutations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
